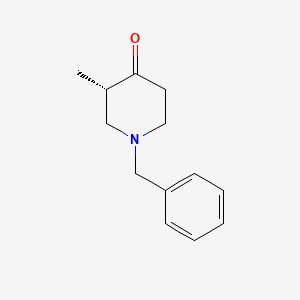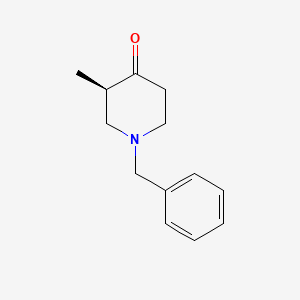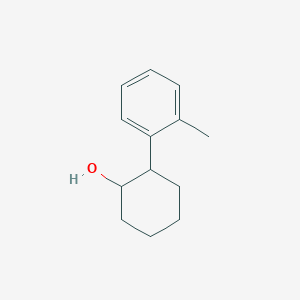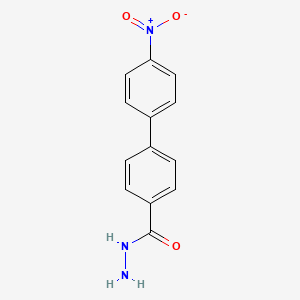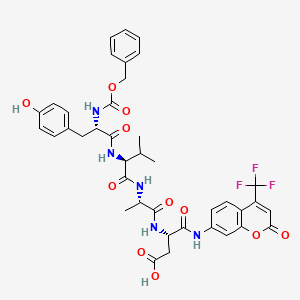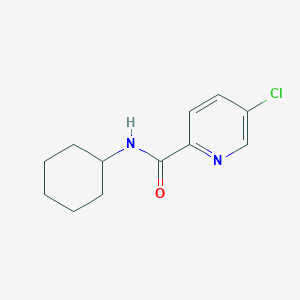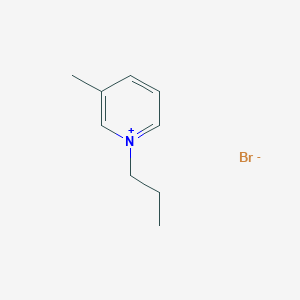
1-Propyl-3-methylpyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-3-methylpyridinium bromide is a pyridinium salt with the chemical formula C₉H₁₄BrN. It is a type of ionic liquid, which are salts that are liquid at or near room temperature. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. This compound is used in various scientific and industrial applications due to these properties .
Méthodes De Préparation
The synthesis of 1-Propyl-3-methylpyridinium bromide typically involves the alkylation of 3-methylpyridine with 1-bromopropane. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial production methods for pyridinium salts, including this compound, often involve similar synthetic routes but on a larger scale. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-Propyl-3-methylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions through metathesis reactions. Common reagents for these reactions include silver salts of the desired anion.
Oxidation and Reduction: The pyridinium ring can undergo redox reactions, although these are less common for this specific compound.
Hydrogen Bonding: The compound can form hydrogen bonds with other molecules, influencing its solubility and reactivity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, metathesis reactions with silver nitrate would yield 1-Propyl-3-methylpyridinium nitrate .
Applications De Recherche Scientifique
1-Propyl-3-methylpyridinium bromide has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic liquid properties.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its use as a drug delivery agent, particularly in formulations that require controlled release.
Industry: It is used in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity
Mécanisme D'action
The mechanism of action of 1-Propyl-3-methylpyridinium bromide depends on its application. In antimicrobial studies, it is believed to disrupt microbial cell membranes, leading to cell death. In electrochemical applications, its high ionic conductivity facilitates the efficient transfer of ions, improving the performance of batteries and supercapacitors .
Comparaison Avec Des Composés Similaires
1-Propyl-3-methylpyridinium bromide can be compared with other pyridinium salts, such as:
1-Butyl-3-methylpyridinium bromide: Similar in structure but with a longer alkyl chain, which affects its solubility and melting point.
1-Ethyl-3-methylpyridinium bromide: Has a shorter alkyl chain, resulting in different physical properties.
1-Methylpyridinium bromide: Lacks the additional alkyl group, making it less hydrophobic
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Propriétés
IUPAC Name |
3-methyl-1-propylpyridin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BrH/c1-3-6-10-7-4-5-9(2)8-10;/h4-5,7-8H,3,6H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIACCFPBDMPFAD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC(=C1)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
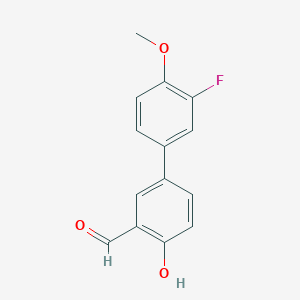
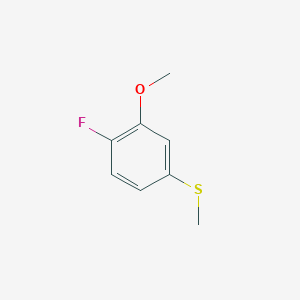
![2-[(1Z)-2-Nitroprop-1-en-1-yl]furan](/img/structure/B6334112.png)

![n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6334115.png)
